2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole
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Overview
Description
2-((3,5-Dinitrobenzyl)thio)-1H-benzo[d]imidazole: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse range of applications in medicinal chemistry, particularly due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-Dinitrobenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 3,5-dinitrobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of nitro groups.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of N-alkyl or N-acyl derivatives of benzimidazole.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, 2-((3,5-Dinitrobenzyl)thio)-1H-benzo[d]imidazole is studied for
Properties
Molecular Formula |
C14H10N4O4S |
---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4O4S/c19-17(20)10-5-9(6-11(7-10)18(21)22)8-23-14-15-12-3-1-2-4-13(12)16-14/h1-7H,8H2,(H,15,16) |
InChI Key |
RENKLXUVTGPARF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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